Cas no 2247108-09-2 (Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate)

Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate Chemical and Physical Properties
Names and Identifiers
-
- Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate
- sodium 6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate
-
- Inchi: 1S/C12H20N2O3.Na/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10;/h1-9H2,(H,14,15)(H,16,17);/q;+1/p-1
- InChI Key: WKAVBGVULGRDET-UHFFFAOYSA-M
- SMILES: [Na+].O=C(CCCCCC(=O)[O-])N/N=C1\CCCC\1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 298
- Topological Polar Surface Area: 81.6
Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR028PQT-50mg |
sodium6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate |
2247108-09-2 | 94% | 50mg |
$1820.00 | 2023-12-15 | |
1PlusChem | 1P028PIH-50mg |
sodium6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate |
2247108-09-2 | 94% | 50mg |
$1675.00 | 2024-05-25 | |
Enamine | EN300-70676-0.05g |
sodium 6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate |
2247108-09-2 | 95.0% | 0.05g |
$1305.0 | 2025-03-12 | |
1PlusChem | 1P028PIH-100mg |
sodium6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate |
2247108-09-2 | 94% | 100mg |
$2005.00 | 2024-05-25 | |
Enamine | EN300-70676-0.1g |
sodium 6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate |
2247108-09-2 | 95.0% | 0.1g |
$1572.0 | 2025-03-12 | |
Aaron | AR028PQT-100mg |
sodium6-(N'-cyclopentylidenehydrazinecarbonyl)hexanoate |
2247108-09-2 | 94% | 100mg |
$2187.00 | 2023-12-15 |
Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate Related Literature
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate
Recent Advances in the Study of Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate (CAS: 2247108-09-2)
The compound Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate (CAS: 2247108-09-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique hydrazinyl and cyclopentylidene functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a novel therapeutic agent, particularly in the context of metabolic and inflammatory diseases.
One of the key breakthroughs in the study of this compound is its role as a modulator of specific enzymatic pathways. Research published in the Journal of Medicinal Chemistry (2023) highlights its ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate could serve as a potential lead compound for the development of new anti-inflammatory drugs with fewer side effects compared to existing NSAIDs.
Another significant area of research involves the compound's metabolic effects. A study conducted by a team at Harvard Medical School (2024) demonstrated that this molecule can enhance insulin sensitivity in vitro and in vivo, making it a candidate for further investigation in diabetes treatment. The study utilized advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to elucidate the compound's interactions with cellular receptors and signaling pathways.
In addition to its therapeutic potential, recent advancements in the synthesis of Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate have been reported. A paper in Organic Letters (2023) described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This development is critical for future preclinical and clinical studies, as it ensures a reliable supply of the compound for further testing.
Despite these promising findings, challenges remain. The pharmacokinetic properties of Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate, such as its bioavailability and metabolic stability, require further optimization. Ongoing research is focused on structural modifications to enhance these properties while maintaining the compound's therapeutic efficacy.
In conclusion, Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate represents a compelling area of research in chemical biology and drug discovery. Its dual role in modulating inflammatory and metabolic pathways positions it as a versatile candidate for multiple therapeutic applications. Future studies will likely explore its potential in clinical settings, paving the way for new treatments for diseases with high unmet medical needs.
2247108-09-2 (Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate) Related Products
- 2228428-50-8(1-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}cyclopropan-1-amine)
- 1189659-23-1(3-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide)
- 2137513-23-4(4-(4-Methylpiperidin-1-yl)oxan-3-ol)
- 1686126-88-4(4,5-Dimethyl-2-(4-methylphenyl)pyridine)
- 2171454-49-0(2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidin-3-yl}acetic acid)
- 1787918-28-8(N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide)
- 2164-19-4(cis-2-methylcyclohexanamine)
- 2034359-26-5(1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone)
- 19968-20-8(1H-Pyrazole, 3,4,5-tris(trifluoromethyl)-)
- 1032226-35-9(5-amino-1-(4-chloro-3-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide)



